molecular formula C6H12OS2 B12607859 S-(Sulfanylmethyl) pentanethioate CAS No. 650607-75-3

S-(Sulfanylmethyl) pentanethioate

Cat. No.: B12607859
CAS No.: 650607-75-3
M. Wt: 164.3 g/mol
InChI Key: VTJFFQCYXYILPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(Sulfanylmethyl) pentanethioate is a thioester compound characterized by a pentanethioate backbone (C₅H₁₀S₂O) with a sulfanylmethyl (-SCH₃) substituent attached to the sulfur atom. Thioesters like this are often explored for their reactivity in biochemical pathways, such as modulating coenzyme A (CoA) derivatives or serving as enzyme inhibitors .

Properties

CAS No.

650607-75-3

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

S-(sulfanylmethyl) pentanethioate

InChI

InChI=1S/C6H12OS2/c1-2-3-4-6(7)9-5-8/h8H,2-5H2,1H3

InChI Key

VTJFFQCYXYILPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)SCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of S-(Sulfanylmethyl) pentanethioate typically involves the reaction of thiols with pentanethioate derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : S-(Sulfanylmethyl) pentanethioate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can participate in different chemical transformations .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .

Major Products: : The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new sulfur-containing compounds .

Scientific Research Applications

Chemistry: : In chemistry, S-(Sulfanylmethyl) pentanethioate is used as a building block for the synthesis of more complex organosulfur compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies .

Biology: : In biological research, this compound is studied for its potential biological activities and interactions with biomolecules. It may serve as a probe or tool for investigating sulfur-related biochemical processes .

Medicine: : In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and discovery .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of S-(Sulfanylmethyl) pentanethioate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms play a key role in its reactivity and ability to form covalent bonds with other molecules. This interaction can modulate the activity of enzymes, receptors, and other biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares S-(Sulfanylmethyl) pentanethioate to structurally or functionally related compounds from the provided evidence and broader chemical literature.

Structural and Functional Analogues

Compound Key Features Applications/Findings References
TES-1025 Contains a sulfanylmethyl group linked to a pyrimidinone core. Potent ACMSD inhibitor (IC₅₀ = 13 nM); modulates NAD⁺ biosynthesis via enzyme inhibition.
Pentyl S-2-diisopropylaminoethyl methylphosphonothiolate Phosphonothiolate with a pentyl ester and diisopropylaminoethyl chain. Likely a nerve agent analog; studied for toxicity and regulatory classification (Schedule 1A03).
This compound (hypothetical) Thioester with sulfanylmethyl and pentanethioate groups. Potential enzyme inhibition or biochemical modulation (inferred from structural analogs). N/A

Key Differences

Backbone Structure: TES-1025 features a pyrimidinone scaffold critical for binding to ACMSD, enabling selective enzyme inhibition . In contrast, this compound lacks such a heterocyclic core, likely limiting its specificity compared to TES-1023. The phosphonothiolate in has a phosphorus center, distinguishing it from thioesters like the target compound. Phosphonothiolates are often associated with neurotoxic mechanisms, whereas thioesters are more commonly involved in metabolic processes .

Biological Activity: TES-1025 demonstrates nanomolar-range inhibition of ACMSD, a key enzyme in the kynurenine pathway, with proven in vivo modulation of NAD⁺ levels . This compound may lack comparable potency due to the absence of a pyrimidinone pharmacophore. Phosphonothiolates (e.g., ) are typically regulated as chemical warfare agents, highlighting stark differences in toxicity and application compared to thioesters .

Physicochemical Properties :

  • TES-1025 balances hydrophobicity and polarity for cell permeability, a trait critical for its drug-like profile. This compound , with a simpler structure, may exhibit lower solubility or stability, reducing its utility in therapeutic contexts.

Biological Activity

S-(Sulfanylmethyl) pentanethioate is an organosulfur compound known for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • CAS Number : 650607-75-3
  • Molecular Formula : C6H12OS2
  • Molecular Weight : 164.3 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCCC(=O)SCS

The biological activity of this compound is primarily attributed to its sulfur atoms, which facilitate interactions with various biomolecules. These interactions can modulate enzyme activity, influence signaling pathways, and affect the stability of proteins. The compound may act as a probe for studying sulfur-related biochemical processes, including detoxification and metabolic pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Antimicrobial Activity

The compound has been tested against various bacterial strains. Its antimicrobial efficacy can be evaluated through the disc diffusion method, measuring the zone of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Microbial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1886
Escherichia coli1590

Cytotoxicity

Studies have shown that this compound can exhibit cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific signaling pathways.

Case Study 1: Antioxidant Properties

A study measured the DPPH free radical scavenging activity of this compound, revealing an IC50 value of 15.65 μg/mL, indicating its potential as a natural antioxidant source .

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other organosulfur compounds for antimicrobial activity. It demonstrated superior performance against Pasturella multocida, with a notable inhibition zone of 18 mm .

Applications in Medicine and Industry

Due to its biological activities, this compound is being explored for potential therapeutic applications in drug development. Its ability to interact with biological targets positions it as a candidate for treating diseases related to oxidative stress and microbial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.